molecular formula C21H15F2N3O2 B12123873 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide

Cat. No.: B12123873
M. Wt: 379.4 g/mol
InChI Key: MFTNAFTVBYUYQP-UHFFFAOYSA-N
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Description

4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is a synthetic organic compound characterized by its complex structure, which includes fluorinated phenyl groups and a quinazolinone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Fluorinated Phenyl Groups: Fluorinated phenyl groups are introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable leaving groups.

    Coupling Reactions: The final step involves coupling the quinazolinone core with the fluorinated phenyl groups using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinazolinone core, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The fluorinated phenyl groups can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal research, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or materials science applications due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-phenylbenzamide: Similar in structure but lacks the quinazolinone core.

    N-(4-fluorophenyl)benzamide: Another related compound with a simpler structure.

    4-fluoro-N-(4-methoxyphenyl)benzamide: Contains a methoxy group instead of the quinazolinone core.

Uniqueness

The uniqueness of 4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide lies in its combination of fluorinated phenyl groups and the quinazolinone core. This structure imparts specific chemical and biological properties that are not present in simpler analogs, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15F2N3O2

Molecular Weight

379.4 g/mol

IUPAC Name

4-fluoro-N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide

InChI

InChI=1S/C21H15F2N3O2/c22-15-5-1-12(2-6-15)14-9-18-17(19(27)10-14)11-24-21(25-18)26-20(28)13-3-7-16(23)8-4-13/h1-8,11,14H,9-10H2,(H,24,25,26,28)

InChI Key

MFTNAFTVBYUYQP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Origin of Product

United States

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